Technical Whitepaper: N-(oxolan-3-ylmethyl)cyclopropanamine in Advanced Drug Discovery
Technical Whitepaper: N-(oxolan-3-ylmethyl)cyclopropanamine in Advanced Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles heavily relies on the strategic selection of molecular building blocks. N-(oxolan-3-ylmethyl)cyclopropanamine (CAS: 926239-80-7)[1] has emerged as a highly valuable secondary amine fragment. By combining the hydrogen-bonding capability of an oxolane (tetrahydrofuran) ring with the conformational rigidity of a cyclopropyl group, this compound allows drug developers to increase the sp3 character (Fsp3) of their lead candidates, thereby improving solubility, metabolic stability, and target specificity.
As a Senior Application Scientist, I have structured this guide to provide researchers with a comprehensive understanding of this molecule's structural rationale, physicochemical properties, and validated synthetic workflows.
Chemical Identity and Structural Rationale
N-(oxolan-3-ylmethyl)cyclopropanamine, frequently cataloged under its synonym N-(tetrahydrofuran-3-ylmethyl)cyclopropanamine[2], is a versatile heterocyclic building block[3]. Its structural architecture provides three distinct advantages in lead optimization:
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Increased sp3 Character: The oxolane ring introduces a non-planar, sp3-hybridized system. Molecules with higher Fsp3 fractions generally exhibit better clinical success rates due to reduced off-target toxicity and improved aqueous solubility [4].
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Conformational Restriction: The cyclopropyl ring restricts the rotational degrees of freedom around the nitrogen atom. This lowers the entropic penalty upon binding to a target protein (such as a kinase hinge region) compared to an acyclic isopropyl or propyl group.
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Tuned Basicity: The increased s-character of the C-N bond adjacent to the cyclopropyl ring slightly attenuates the basicity of the secondary amine. This is a critical factor in mitigating hERG channel liabilities and improving membrane permeability.
Physicochemical Profiling
Understanding the baseline properties of this building block is essential for predicting its impact on the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a final drug candidate.
| Property | Value | Rationale / Implication |
| Chemical Name | N-(oxolan-3-ylmethyl)cyclopropanamine | Standard IUPAC nomenclature. |
| CAS Registry Number | 926239-80-7[1] | Primary identifier for commercial sourcing. |
| Molecular Formula | C8H15NO[4] | Confirms the composition for high-resolution mass spectrometry (HRMS) validation[5]. |
| Molecular Weight | 141.21 g/mol | Low molecular weight leaves ample room for scaffold elaboration within Lipinski's Rule of 5. |
| InChIKey | XTBAPHZUOIOBDQ-UHFFFAOYSA-N[4] | Unique structural identifier for computational databases. |
| Topological Polar Surface Area | 21.26 Ų | Low TPSA ensures excellent passive membrane permeability. |
| Hydrogen Bond Donors (HBD) | 1 | The secondary amine (-NH-) can act as a donor. |
| Hydrogen Bond Acceptors (HBA) | 2 | Both the amine nitrogen and the ether oxygen (-O-) can accept hydrogen bonds. |
| Stereochemistry | Racemic (unless specified) | The C3 position of the oxolane ring is chiral. Coupling this racemate will yield diastereomeric mixtures if attached to a chiral scaffold. |
Synthetic Methodology: Reductive Amination
The most robust method for synthesizing N-(oxolan-3-ylmethyl)cyclopropanamine de novo is via the reductive amination of oxolane-3-carbaldehyde with cyclopropanamine.
Step-by-Step Protocol
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Imine Formation: Dissolve oxolane-3-carbaldehyde (1.0 eq) and cyclopropanamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature. Stir for 1 hour.
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Causality: DCE is the preferred solvent because it provides excellent solubility for the reagents and is highly compatible with the subsequent hydride donor.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Stir for 12 hours at room temperature.
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Causality: NaBH(OAc)3 is chosen over NaBH4 because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bonds, making it a milder reducing agent. This prevents the premature reduction of the aldehyde to an alcohol, ensuring the imine intermediate forms and is selectively reduced [5].
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Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of 0-10% Methanol in DCM with 0.1% triethylamine).
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Validation: Confirm product identity via LC-MS (Expected [M+H]+ = 142.2) and 1H NMR (look for characteristic cyclopropyl multiplets at 0.3–0.8 ppm).
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Fig 1. Reductive amination workflow for N-(oxolan-3-ylmethyl)cyclopropanamine synthesis.
Application in Target Modulation: Kinase Inhibitors
In medicinal chemistry, N-(oxolan-3-ylmethyl)cyclopropanamine is frequently appended to heterocyclic cores (e.g., pyrimidines, purines) to create potent kinase inhibitors. A classic application is the modulation of the JAK/STAT signaling pathway , which is heavily implicated in autoimmune diseases and oncology.
When incorporated into a JAK inhibitor, the oxolane oxygen can form a critical hydrogen bond with the solvent-exposed region of the kinase ATP-binding pocket, while the cyclopropyl group projects into a lipophilic sub-pocket, anchoring the molecule.
Fig 2. JAK/STAT signaling pathway modulated by oxolane-cyclopropyl derived inhibitors.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
To utilize this building block in drug discovery, it must be coupled to a core scaffold. The following is a self-validating protocol for coupling N-(oxolan-3-ylmethyl)cyclopropanamine to a 2,4-dichloro-5-fluoropyrimidine core via SNAr.
Step-by-Step Protocol
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Preparation: In a microwave-safe vial, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Reagent Addition: Add N-(oxolan-3-ylmethyl)cyclopropanamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct generated during the substitution without competing with the secondary amine for the electrophilic carbon on the pyrimidine ring.
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Reaction Execution: Seal the vial and heat the reaction mixture to 80°C for 4 hours using a microwave synthesizer.
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Causality: The steric bulk of the cyclopropyl group and the oxolane ring reduces the nucleophilicity of the secondary amine. Elevated temperatures are required to overcome the activation energy barrier for the SNAr reaction, which would otherwise stall at room temperature.
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In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting pyrimidine and the emergence of the desired mass peak validates reaction completion.
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Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with brine, dry over MgSO4, and concentrate.
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Final Validation: Purify via reverse-phase HPLC. Validate the final compound using 1H NMR to ensure the oxolane ring remained intact under thermal stress.
Conclusion
N-(oxolan-3-ylmethyl)cyclopropanamine is a sophisticated building block that addresses modern drug discovery challenges by increasing molecular sp3 character and restricting conformational flexibility. By employing the rigorous synthetic and coupling methodologies outlined in this whitepaper, researchers can reliably integrate this moiety into novel pharmacophores, driving the development of highly selective and metabolically stable therapeutics.
References
Sources
- 1. N-(oxolan-3-ylmethyl)cyclopropanamine - CAS号 926239-80-7 - 摩熵化学 [molaid.com]
- 2. 丁香通-专业的科研采购信息和实验资讯平台 [m.biomart.cn]
- 3. 2165454-53-3|(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. china.guidechem.com [china.guidechem.com]
- 5. LIFE CHEMICALS, formerly I.F. Lab Product Catalog_Page40_ChemicalBook [chemicalbook.com]
